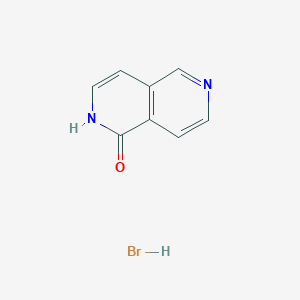

2,6-Naphthyridin-1(2H)-one hydrobromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H7BrN2O |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

2H-2,6-naphthyridin-1-one;hydrobromide |

InChI |

InChI=1S/C8H6N2O.BrH/c11-8-7-2-3-9-5-6(7)1-4-10-8;/h1-5H,(H,10,11);1H |

InChI Key |

NTWDDYBJKDKZAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C2=C1C=NC=C2.Br |

Origin of Product |

United States |

Structural and Electronic Characteristics Influencing Reactivity and Interactions

Spectroscopic Characterization in Academic Investigations of 2,6-Naphthyridin-1(2H)-one Hydrobromide

Spectroscopic techniques are pivotal in elucidating the molecular structure of this compound. While specific experimental data for the hydrobromide salt is not extensively published, analysis of the parent compound and related naphthyridinone isomers allows for a detailed characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. For 2,6-Naphthyridin-1(2H)-one, the chemical shifts are influenced by the aromatic rings, the electron-withdrawing carbonyl group, and the nitrogen atoms. The hydrobromide salt formation would lead to protonation, likely at one of the nitrogen atoms, causing significant downfield shifts for nearby protons and carbons due to increased deshielding.

¹H NMR Data (Predicted for 2,6-Naphthyridin-1(2H)-one in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.5 - 6.7 | Doublet |

| H-4 | 7.8 - 8.0 | Doublet |

| H-5 | 8.8 - 9.0 | Singlet |

| H-7 | 7.4 - 7.6 | Doublet |

| H-8 | 8.5 - 8.7 | Doublet |

| N-H | 11.0 - 12.0 | Broad Singlet |

¹³C NMR Data (Predicted for 2,6-Naphthyridin-1(2H)-one in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 160 - 162 |

| C-3 | 110 - 112 |

| C-4 | 140 - 142 |

| C-4a | 120 - 122 |

| C-5 | 150 - 152 |

| C-7 | 118 - 120 |

| C-8 | 145 - 147 |

| C-8a | 148 - 150 |

Note: The predicted values are based on the analysis of related naphthyridinone structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show distinct peaks corresponding to the N-H, C=O, C=N, and C=C bonds. The presence of the hydrobromide would likely influence the N-H stretching and bending vibrations.

Characteristic FT-IR Absorption Bands (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3100 - 3300 | Medium, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (amide) | 1650 - 1680 | Strong |

| C=C and C=N stretch | 1550 - 1620 | Medium to Strong |

| N-H bend | 1500 - 1550 | Medium |

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For 2,6-Naphthyridin-1(2H)-one, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. In the case of the hydrobromide salt, the spectrum would likely show the peak for the protonated molecule [M+H]⁺. Fragmentation patterns can provide further structural information. For the closely related isomer 1,6-Naphthyridin-2(1H)-one (molecular weight 146.15 g/mol ), a molecular ion peak is observed at m/z 146. nih.gov

Predicted Mass Spectrometry Data for 2,6-Naphthyridin-1(2H)-one

| Ion | Predicted m/z |

| [M+H]⁺ | 147.05 |

| [M]⁺ | 146.05 |

Tautomeric Equilibrium Analysis and Protonation States of the Naphthyridinone System

Naphthyridinone systems, such as 2,6-Naphthyridin-1(2H)-one, can exist in different tautomeric forms. ontosight.ai The lactam-lactim tautomerism is particularly relevant, where the compound can exist in the amide form (lactam) or the hydroxy-imine form (lactim). The equilibrium between these forms is influenced by factors such as the solvent and the electronic nature of substituents. In the solid state and in most solvents, the lactam form is generally predominant for related pyridinone systems.

The hydrobromide salt introduces a proton that can associate with different basic sites on the molecule. The most likely sites of protonation are the nitrogen atom of the second pyridine (B92270) ring (N-6) or the carbonyl oxygen. The specific protonation site will depend on the relative basicities of these atoms, which can be influenced by resonance and inductive effects within the bicyclic system. Computational studies on related heterocyclic systems can help in determining the most stable protonated form.

Prediction and Analysis of Electrophilic and Nucleophilic Reaction Sites

The reactivity of this compound is governed by the distribution of electron density across the molecule. An analysis of the electronic structure allows for the prediction of sites susceptible to electrophilic or nucleophilic attack.

Nucleophilic Sites:

The nitrogen atoms, particularly N-6, possess lone pairs of electrons and are potential nucleophiles. However, in the hydrobromide salt, this nitrogen is likely protonated, reducing its nucleophilicity.

The carbonyl oxygen also has lone pairs and can act as a nucleophile.

Electrophilic Sites:

The carbonyl carbon is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it a primary site for nucleophilic attack.

The carbon atoms in the pyridine rings, especially those ortho and para to the nitrogen atoms, can be susceptible to nucleophilic substitution reactions, depending on the reaction conditions.

Computational methods such as Density Functional Theory (DFT) can be employed to calculate the molecular electrostatic potential (MEP) map, which visually represents the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Computational Chemistry and Theoretical Investigations of 2,6 Naphthyridin 1 2h One Hydrobromide

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties, stability, and reactivity of molecules like 2,6-Naphthyridin-1(2H)-one hydrobromide. Density Functional Theory (DFT) is a commonly employed method for such investigations.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be utilized to determine the optimized molecular geometry, providing precise bond lengths and angles. For the hydrobromide salt, these calculations would also account for the protonation of one of the nitrogen atoms, which would significantly influence the electronic distribution within the aromatic system.

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are crucial descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For other heterocyclic systems, these gaps have been computationally determined to correlate with their electronic properties.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would highlight the electron-deficient regions, likely around the protonated nitrogen and the carbonyl group, and electron-rich areas.

Table 1: Illustrative Quantum Mechanical Descriptors for Heterocyclic Compounds

| Descriptor | Significance | Typical Computational Method |

| Optimized Geometry | Provides stable 3D structure, bond lengths, and angles. | DFT (e.g., B3LYP/6-311G(d,p)) |

| HOMO Energy | Relates to the electron-donating ability. | DFT, Hartree-Fock |

| LUMO Energy | Relates to the electron-accepting ability. | DFT, Hartree-Fock |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | DFT, Hartree-Fock |

| MEP Surface | Visualizes charge distribution and reactive sites. | DFT, Hartree-Fock |

Molecular Dynamics Simulations for Conformational Analysis and Stability

MD simulations would involve placing the molecule in a simulated environment, such as a box of water molecules, and solving Newton's equations of motion for all atoms. This allows for the observation of molecular vibrations, rotations, and conformational changes. For a relatively rigid structure like the naphthyridinone core, MD can reveal subtle fluctuations and the stability of different tautomeric forms.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. For the hydrobromide salt, MD simulations could also provide insights into the stability of the ion pair and the interactions with the surrounding solvent.

Ligand-Receptor Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a naphthyridine derivative, might interact with a biological target, typically a protein.

Studies on related naphthyridine isomers have demonstrated their potential as inhibitors of various kinases and other enzymes. For example, benzo[h] ugm.ac.idfigshare.comnaphthyridin-2(1H)-one analogues have been investigated as mTOR inhibitors through molecular docking to explore their binding conformations with key amino acid residues. ontosight.ai Similarly, other naphthyridine derivatives have been docked into the active sites of targets like PDK-1. mdpi.com

For this compound, a typical docking study would involve:

Obtaining the 3D structure of a potential protein target.

Generating a 3D model of the ligand.

Using a docking program to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses based on factors like binding energy to predict the most likely binding mode.

These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for binding affinity.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.

The synthesis of the 2,6-naphthyridine (B1209661) scaffold can proceed through various routes. For instance, one reported synthesis involves the cyclization of 4-cyano-3-pyridylacetonitrile, followed by a series of transformations including diazotization, hydrazinolysis, and oxidation. figshare.com The oxidation of a dihydrazino intermediate to the final 2,6-naphthyridine is proposed to occur via a free radical mechanism. figshare.com

Quantum mechanical calculations can be employed to model this proposed mechanism in detail. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics. Such studies can also help in optimizing reaction conditions to improve yields.

In Silico Prediction of Pharmacological Profiles and Target Affinity

In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacological profiles of compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as their potential biological targets.

For this compound, various computational tools could be employed to predict its drug-likeness and potential bioactivities. Pharmacophore modeling, for instance, can be used to identify the essential three-dimensional arrangement of functional groups responsible for a particular biological activity. ugm.ac.id By comparing the pharmacophoric features of the compound to known active molecules, potential biological targets can be inferred.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity, can also be developed for a series of related naphthyridine derivatives to predict the activity of new analogues. ontosight.ai Furthermore, various online platforms and software can predict ADMET properties based on the molecular structure, helping to identify potential liabilities early in the drug development process. researchgate.net These predictions can guide the synthesis and experimental testing of new compounds.

Table 2: Common In Silico Prediction Methods in Drug Discovery

| Method | Application | Predicted Properties |

| Pharmacophore Modeling | Virtual screening, identifying key structural features. | Potential biological targets, molecular alignment. |

| QSAR | Predicting biological activity of new compounds. | IC50, Ki, etc. |

| ADMET Prediction | Assessing drug-likeness and pharmacokinetic properties. | Solubility, permeability, metabolism, toxicity. |

| Target Prediction | Identifying potential protein targets for a given molecule. | Target affinity, binding probability. |

Pharmacological and Biological Research of 2,6 Naphthyridin 1 2h One Analogues

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 2,6-naphthyridin-1(2H)-one have been a focal point of enzyme inhibition studies, revealing their potential to modulate the activity of various key enzymes involved in cellular signaling and metabolic pathways.

Protein Kinase Modulation and Specificity

The modulation of protein kinases is a significant area of research for 2,6-naphthyridin-1(2H)-one analogues, with several compounds emerging as potent and selective inhibitors.

A novel series of 2,6-naphthyridine (B1209661) analogues has been identified as potent, ATP-competitive inhibitors of Protein Kinase C (PKC) isozymes. nih.govotavachemicals.com These compounds exhibit significant selectivity, potently inhibiting the novel PKC isotypes δ, ε, η, and θ, with a noteworthy 10- to 100-fold selectivity over the classical PKC isotypes. nih.govotavachemicals.com A prototype from this series, compound 11 , was effective in blocking PKCθ-dependent pathways both in laboratory and living organism studies. nih.govotavachemicals.com

In the realm of Protein Kinase D (PKD), a 2,6-naphthyridine derivative, compound 13c , has been identified as a highly potent inhibitor of PKD1, with an impressive IC50 value of 0.6 nM. nih.govnih.gov Further research into this class of compounds has led to the development of pan-PKD inhibitors with a remarkable 1000-fold selectivity for PKD over PKC. nih.gov

The 2,7-naphthyridone scaffold has also yielded potent kinase inhibitors. Compound 9k , an 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivative, demonstrated excellent inhibitory activity against c-Kit kinase with an IC50 value of 8.5 nM. nih.gov Within the same series, compounds 10l and 10r were identified as potent inhibitors of VEGFR-2, with IC50 values of 56.5 nM and 31.7 nM, respectively. nih.gov

Furthermore, 1,6-naphthyridin-2(1H)-one derivatives have been extensively studied as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. One study identified compound A34 as a potent and highly selective FGFR4 inhibitor. researchgate.net Another derivative, Torin2 , a benzo[h] mit.edud-nb.infonaphthyridin-2(1H)-one, is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in cell growth and proliferation. Torin2 exhibits a cellular EC50 of 0.25 nM for mTOR inhibition and demonstrates significant selectivity over other kinases such as PI3K (800-fold). d-nb.info

| Compound/Analogue Class | Target Kinase(s) | Potency (IC50/EC50) | Selectivity Highlights |

| 2,6-Naphthyridine Analogues | Novel PKC isotypes (δ, ε, η, θ) | - | 10-100-fold selective over classical PKC isotypes |

| Compound 13c | PKD1 | 0.6 nM | Highly potent |

| Compound 9k | c-Kit | 8.5 nM | - |

| Compound 10l | VEGFR-2 | 56.5 nM | - |

| Compound 10r | VEGFR-2 | 31.7 nM | - |

| Compound A34 | FGFR4 | - | Potent and selective |

| Torin2 | mTOR | 0.25 nM (EC50) | 800-fold selective over PI3K |

| Torin2 | PI3K | 200 nM (EC50) | - |

| Torin2 | ATM | 28 nM (EC50) | - |

| Torin2 | ATR | 35 nM (EC50) | - |

| Torin2 | DNA-PK | 118 nM (EC50) | - |

Investigation of Other Enzyme Inhibition Potentials

Beyond protein kinases, 2,6-naphthyridin-1(2H)-one analogues have shown inhibitory activity against other classes of enzymes.

A notable example is the inhibition of p38 mitogen-activated protein (MAP) kinase by a 7-amino-naphthyridone derivative, identified as a potent inhibitor. mit.edu While specific IC50 values for this particular compound were not detailed in the provided context, the study highlighted its high efficacy. mit.edu

In the field of antiviral research, 1-hydroxy-1,8-naphthyridin-2(1H)-one derivatives have emerged as potent inhibitors of HIV-1 ribonuclease H (RNase H). nih.gov Optimization of this scaffold led to a compound with an IC50 of 0.045 µM against HIV RT RNase H, while showing significantly less potency against HIV RT-polymerase (13 µM) and HIV integrase (24 µM). nih.gov

Additionally, indole (B1671886) naphthyridinones have been developed as inhibitors of bacterial enoyl-ACP reductases FabI and FabK, which are crucial for bacterial fatty acid biosynthesis. mdpi.comsigmaaldrich.comimperial.ac.uk These compounds have demonstrated potent antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus. mdpi.comsigmaaldrich.com

Exploration of Broad-Spectrum Biological Effects

The therapeutic potential of 2,6-naphthyridin-1(2H)-one analogues extends to a variety of biological effects, including antimicrobial, antiviral, and anticancer activities.

Antiviral Properties

The antiviral potential of naphthyridine analogues has been demonstrated against several human viruses. A series of 1,6-naphthyridine (B1220473) derivatives has shown high-level activity against human cytomegalovirus (HCMV). One particular analogue, A1 , exhibited a 50% inhibitory concentration (IC50) that was 39- to 223-fold lower than that of the commonly used antiviral drug ganciclovir (B1264) against two different HCMV strains. Notably, these compounds remained effective against HCMV strains that were resistant to other antiviral drugs, suggesting a novel mechanism of action.

In the context of HIV, as mentioned previously, 1-hydroxy-1,8-naphthyridin-2(1H)-one derivatives have been identified as potent inhibitors of HIV-1 RNase H. nih.gov The most promising compound from one study not only had a potent biochemical IC50 of 0.045 µM but also demonstrated antiviral efficacy in a single-cycle viral replication assay with an IC50 of 0.19 µM. nih.gov

Anticancer Research and Target Pathways

The development of 2,6-naphthyridin-1(2H)-one analogues as anticancer agents is a highly active area of research, with several compounds targeting key cancer-related pathways.

One important target is the Heat shock protein 90 (Hsp90), a chaperone protein that is often overexpressed in cancer cells and is crucial for the stability and function of many oncoproteins. d-nb.info A series of novobiocin (B609625) analogues based on the 1,6-naphthyridin-2(1H)-one scaffold has been designed and evaluated against breast cancer cell lines. d-nb.info The mechanism of these compounds involves the induction of degradation of Hsp90 client proteins. d-nb.info While specific IC50 values for these analogues were not provided in the referenced study, the potent Hsp90 inhibitor ganetespib, used as a comparator in related research, has an IC50 of 26 nM for dissociating the client protein ARAF from Hsp90. mdpi.com

As detailed in the protein kinase modulation section, FGFR4 and mTOR are significant targets for anticancer therapy, and 1,6- and 2,6-naphthyridinone analogues have shown great promise in inhibiting these kinases. researchgate.net The FGFR4 inhibitor A34 and the mTOR inhibitor Torin2 are prime examples. researchgate.netd-nb.info Torin2 has demonstrated potent anti-proliferative activity, with a GI50 of 32.19 nM in HCT-116 cancer cells. mit.edu Furthermore, a novel series of 1,6-naphthyridine-2-one derivatives has been investigated as FGFR4 inhibitors for colorectal cancer, with compound 19g showing a significant tumor-inhibiting effect in a HCT116 xenograft mouse model.

| Compound/Analogue | Target Pathway/Protein | Cancer Type(s) | Notable Findings |

| 1,6-Naphthyridin-2(1H)-one analogues | Hsp90 | Breast Cancer | Induce degradation of Hsp90 client proteins. |

| A34 | FGFR4 | Hepatocellular Carcinoma | Potent and selective inhibition. |

| Torin2 | mTOR | Various | Potent anti-proliferative activity (GI50 = 32.19 nM in HCT-116). |

| 19g | FGFR4 | Colorectal Cancer | Significant tumor inhibition in a xenograft model. |

Structure-Activity Relationship (SAR) Delineation of 2,6-Naphthyridin-1(2H)-one Analogues

The exploration of the structure-activity relationship (SAR) for 2,6-naphthyridin-1(2H)-one analogues is a crucial aspect of medicinal chemistry, aiming to elucidate how modifications to the chemical structure influence biological activity. While comprehensive SAR studies specifically focused on the 2,6-naphthyridin-1(2H)-one scaffold are not as extensively documented as for its isomers, valuable insights can be drawn from research on the broader naphthyridine class, particularly the closely related 1,6-naphthyridin-2(1H)-one series. These studies provide a foundational understanding of the key structural features that govern the pharmacological effects of this family of compounds.

Impact of Positional Substitution Patterns on Biological Efficacy

The biological activity of naphthyridinone derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. Research on the isomeric 1,6-naphthyridin-2(1H)-ones has demonstrated that substitutions at various positions, including N1, C3, C4, C5, C7, and C8, can significantly modulate their potency and selectivity as, for example, kinase inhibitors. nih.govresearchgate.netmdpi.com For instance, in a series of 1,6-naphthyridin-2(1H)-ones, the introduction of basic aliphatic side chains at the 7-position was found to be critical for potent inhibitory activity against certain protein tyrosine kinases.

While direct extrapolation to the 2,6-naphthyridin-1(2H)-one core must be approached with caution, the general principles of how substituents affect properties like solubility, electronic distribution, and steric interactions with biological targets are likely to be similar. For many heterocyclic compounds, including various naphthyridine isomers, the introduction of specific functional groups can lead to enhanced target binding. researchgate.net For example, hydrogen bond donors and acceptors are often crucial for interaction with enzyme active sites.

A review of naturally occurring naphthyridines has identified several derivatives of the 2,6-naphthyridine scaffold, such as 4-methyl-2,6-naphthyridine (B15350474) and indolo nih.govmdpi.comnaphthyridine alkaloids. mdpi.comnih.gov The biological activities of these natural products provide clues about the types of substitution patterns that are tolerated and can confer bioactivity. For example, the presence of a methyl group at the 4-position in 4-methyl-2,6-naphthyridine suggests that this position is a viable point for modification in synthetic analogues.

The table below summarizes the observed impact of substitutions on the biological activity of the isomeric 1,6-naphthyridin-2(1H)-one analogues, which may offer predictive insights for the 2,6-naphthyridin-1(2H)-one scaffold.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity (in 1,6-naphthyridin-2(1H)-ones) | Potential Implication for 2,6-Naphthyridin-1(2H)-ones |

| N1 | Alkyl, Aryl | Modulates pharmacokinetic properties and can influence target selectivity. | Substitution at the N2 position could similarly impact the compound's overall profile. |

| C3 | Phenyl, Substituted Phenyl | Often crucial for potent inhibitory activity against kinases. | Modifications at the corresponding C3 position are likely to be critical for target engagement. |

| C7 | Basic aliphatic amines | Significantly enhances potency against certain tyrosine kinases. | The analogous C7 position may be a key site for introducing groups that interact with the target protein. |

| C8 | Hydrogen, Carbon-based | Generally less sensitive to substitution, but can be modified to fine-tune properties. | The C8 position could be a site for introducing solubilizing groups or other modulators. |

Influence of Ring Unsaturation on Pharmacological Profiles

The degree of unsaturation within the naphthyridinone ring system is a critical determinant of its three-dimensional shape and electronic properties, which in turn significantly influences its pharmacological profile. Extensive research on 1,6-naphthyridin-2(1H)-ones has established a clear correlation between the presence or absence of a double bond between the C3 and C4 positions and the resulting biological activity. nih.govresearchgate.net

Specifically, 1,6-naphthyridin-2(1H)-ones possessing a C3-C4 double bond have been predominantly associated with antitumor activities, often functioning as tyrosine kinase inhibitors. nih.gov In contrast, their saturated counterparts, with a single bond between C3 and C4, have been more frequently linked to cardiovascular applications, such as acting as angiotensin II receptor antagonists. nih.gov This divergence in activity highlights how the planarity and rigidity conferred by the double bond can favor interactions with the flat, aromatic-rich ATP-binding sites of kinases, while the more flexible, three-dimensional structure of the saturated analogues may be better suited for other types of receptors.

While specific studies on the effect of ring unsaturation in the 2,6-naphthyridin-1(2H)-one series are limited, it is reasonable to hypothesize that similar principles would apply. The introduction or removal of double bonds within the heterocyclic rings would alter the molecule's geometry and electronic distribution, thereby affecting its ability to bind to specific biological targets. For instance, a more planar, unsaturated 2,6-naphthyridin-1(2H)-one analogue might exhibit a preference for targets that recognize flat aromatic systems, such as DNA intercalators or certain enzyme active sites. Conversely, a more flexible, saturated analogue could potentially interact more effectively with targets that have a more defined three-dimensional binding pocket.

The table below illustrates the established influence of ring unsaturation on the pharmacological profiles of 1,6-naphthyridin-2(1H)-ones, providing a potential framework for understanding the 2,6-isomer.

| Ring System | Key Structural Feature | Predominant Pharmacological Profile (in 1,6-naphthyridin-2(1H)-ones) |

| Unsaturated | C3-C4 double bond | Antitumor (e.g., tyrosine kinase inhibitors) |

| Saturated | C3-C4 single bond | Cardiovascular (e.g., angiotensin II receptor antagonists) |

Stereochemical Considerations in Molecular Recognition

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, as enzymes, receptors, and other macromolecules are themselves chiral. The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy. For chiral drugs, it is common for one enantiomer to be significantly more active than the other, and in some cases, the less active enantiomer may be inactive or even contribute to off-target effects.

In the context of 2,6-naphthyridin-1(2H)-one analogues, the introduction of a chiral center, for example, through the addition of a substituent with a stereocenter, would result in a pair of enantiomers. These enantiomers, while having identical chemical formulas and connectivity, would have non-superimposable mirror-image structures. This difference in spatial arrangement can lead to differential interactions with a chiral binding site on a biological target.

The principles of stereoselective recognition are fundamental in drug design. One enantiomer may fit perfectly into a binding pocket, forming multiple high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), while the other enantiomer may be unable to achieve the same optimal fit due to steric hindrance or the improper orientation of key functional groups.

While specific studies on the stereoselective synthesis and biological evaluation of chiral 2,6-naphthyridin-1(2H)-one analogues are not widely reported, research on other heterocyclic scaffolds has consistently demonstrated the importance of stereochemistry. For example, the diastereoselective synthesis of pyrano and furano naphthyridine derivatives has been achieved, with different diastereomers exhibiting distinct biological activities. The general principles of chirality and its impact on pharmacology are well-established and would undoubtedly apply to chiral derivatives of 2,6-naphthyridin-1(2H)-one.

Materials Science and Coordination Chemistry Applications

Ligand Design for Metal Complexation and Catalysis

The naphthyridine scaffold is a well-established ligand in coordination chemistry due to the presence of two nitrogen atoms, which can chelate to metal centers. This chelation often leads to the formation of stable metal complexes with interesting catalytic and photophysical properties.

Ruthenium Polypyridyl Complexes and Their Derivatives

While direct studies on 2,6-Naphthyridin-1(2H)-one as a ligand in ruthenium polypyridyl complexes are not extensively documented, research on related naphthyridine isomers provides strong evidence for its potential in this area. For instance, ruthenium complexes incorporating 1,8-naphthyridine (B1210474) ligands have been synthesized and characterized. rsc.org These complexes have demonstrated catalytic activity in oxidation reactions, suggesting that the naphthyridine core can effectively support catalytically active metal centers. rsc.org The electronic properties of the naphthyridine ligand can be tuned by substituents, which in turn influences the photophysical and redox properties of the resulting ruthenium complex. nih.govrsc.org This tunability is a key feature in the design of ruthenium polypyridyl complexes for applications in solar energy conversion and as photosensitizers. nih.govresearchgate.netresearchgate.net

Exploration of Interactions with Diverse Transition Metal Ions

The coordination chemistry of naphthyridine-based ligands extends beyond ruthenium to a wide range of transition metals. Unsymmetrical naphthyridine ligands have been used to construct dinuclear complexes with metals such as ruthenium, nickel, and rhenium. researchgate.net Bimetallic copper(I) complexes have been synthesized using naphthyridine-based macrocyclic ligands. nih.gov Furthermore, transition-metal complexes of 1,8-naphthyridine-based ligands have been utilized in various catalytic processes involving rhodium, iridium, copper, and nickel. nih.gov The ability of the naphthyridine core to stabilize different metal ions in various oxidation states highlights its versatility as a ligand. This suggests that 2,6-Naphthyridin-1(2H)-one hydrobromide could also form stable complexes with a variety of transition metals, potentially leading to new catalysts or materials with interesting magnetic or electronic properties.

Molecular Switch Development and Investigation of Photophysical Properties

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light. The development of such systems is a key area of research in materials science. While direct evidence for the use of 2,6-Naphthyridin-1(2H)-one in molecular switches is limited, related naphthyridine derivatives have shown promise.

For example, a metalloviologen complex based on 1,5-naphthyridine (B1222797) has been reported to exhibit photochromism, a phenomenon where a compound undergoes a reversible change in color upon exposure to light. rsc.orgresearchgate.net Additionally, 1,6-naphthyridine (B1220473) derivatives have been investigated for their nonlinear optical properties, which are crucial for the development of optical switches. nih.gov The photophysical properties of 1,6-naphthyridin-7(6H)-ones, including dual fluorescence, solvatochromism, and large Stokes shifts, further underscore the potential of the naphthyridinone scaffold in the design of photoresponsive materials. rsc.orgmdpi.com These findings suggest that the 2,6-naphthyridin-1(2H)-one core, with appropriate functionalization, could be a viable candidate for the development of novel molecular switches.

Potential for Integration into Molecular Electronic Devices

The field of molecular electronics aims to use individual molecules or nanoscale assemblies of molecules as electronic components. The inherent electronic properties of conjugated organic molecules, such as naphthyridines, make them attractive candidates for this purpose.

Research into a close structural isomer, 1,5-naphthyridine-2,6-dione, has demonstrated its potential as an n-type organic semiconductor. rsc.orgbohrium.com These materials are essential for the fabrication of organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Derivatives of 1,5-naphthyridine-2,6-dione have been synthesized and shown to exhibit good electron mobility in OFETs. rsc.orgbohrium.com

| Compound | Bridging Group | Maximum Electron Mobility (cm²/Vs) | Device Type |

|---|---|---|---|

| NTDT-DCV | Thiophene | 0.14 | OFET |

| NTDP-DCV | Benzene | - | OFET |

The promising semiconductor properties of 1,5-naphthyridine-2,6-dione derivatives strongly suggest that the 2,6-naphthyridin-1(2H)-one core could also be a valuable building block for materials in molecular electronics. The ability to modify the structure and electronic properties through synthesis makes these compounds highly versatile for creating tailored materials for specific electronic applications. researchgate.net

Applications in Analytical Chemistry as Complexing Agents

The ability of naphthyridines to form stable complexes with metal ions also makes them potentially useful as complexing agents in analytical chemistry. mdpi.comresearchgate.netnih.gov These compounds can be used for the selective detection or quantification of metal ions. While specific applications of this compound in this field are not well-documented, the general properties of the naphthyridine scaffold suggest its potential. For instance, coordination compounds of Co(II) and Ni(II) with pyridine (B92270) and pyrazole-based ligands have been synthesized and studied, indicating the broad utility of nitrogen-containing heterocycles in coordination chemistry. mdpi.com The formation of colored or fluorescent metal complexes could be exploited for spectrophotometric or fluorometric analysis of metal ions.

Emerging Research Directions and Future Perspectives

Rational Design and Synthesis of Next-Generation 2,6-Naphthyridin-1(2H)-one Hydrobromide Derivatives

The rational design of next-generation this compound derivatives is centered on establishing robust structure-activity relationships (SAR) to optimize their therapeutic potential. By systematically modifying the substituents at various positions of the naphthyridine core, researchers can fine-tune the compound's pharmacological profile.

Key strategies in the rational design and synthesis include:

Scaffold Hopping and Isosteric Replacements: Replacing parts of the molecule with structurally similar fragments (isosteres) to improve properties like potency, selectivity, and metabolic stability.

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the biological target to design molecules that fit precisely into the active site, thereby enhancing binding affinity and specificity.

Privileged Scaffolds in Medicinal Chemistry: The 1,6-naphthyridin-2(1H)-one is considered a privileged structure, meaning it can serve as a versatile template for developing ligands for a variety of biological receptors. nih.gov Synthetic efforts often focus on creating libraries of these compounds with diverse substitutions to explore a wide range of biological activities. nih.gov

Multi-component Reactions (MCRs): Employing efficient synthetic strategies like MCRs to generate a diverse range of functionalized naphthyridine derivatives in a time- and resource-effective manner. nih.gov

Recent research has demonstrated the successful synthesis of various substituted 1,6-naphthyridin-2(1H)-ones with potent biological activities. For instance, the synthesis of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones has yielded selective inhibitors of the pp60(c-src) protein tyrosine kinase. nih.gov Similarly, novel 1,6-naphthyridinone derivatives have been designed as potent MET kinase inhibitors. researchgate.net

Advanced Computational Modeling for Expedited Drug Discovery and Material Design

Advanced computational modeling plays a pivotal role in accelerating the discovery and design of novel drugs and materials based on the 2,6-naphthyridin-1(2H)-one scaffold. These in silico techniques provide valuable insights into molecular interactions, predict biological activities, and guide synthetic efforts, thereby reducing the time and cost associated with traditional experimental approaches.

Key computational methods employed in this field include:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): This method establishes a correlation between the 3D structural features of molecules and their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to naphthyridine derivatives to build predictive models for their inhibitory activities against targets like mTOR kinase. rsc.orgnih.gov These models help in designing new derivatives with enhanced potency. rsc.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Molecular docking studies have been instrumental in understanding the binding modes of naphthyridinone analogs with their target proteins, providing a structural basis for their activity and guiding the design of more potent inhibitors. rsc.orgtandfonline.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. Pharmacophore models for naphthyridine derivatives have been developed to screen virtual libraries and identify new potential inhibitors of targets like 3-phosphoinositide-dependent protein kinase-1. researchgate.net

Virtual Screening: This computational technique is used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Virtual screening, often in conjunction with docking and pharmacophore modeling, has been used to discover novel mIDH1 inhibitors with a pyridin-2-one backbone, a structure related to naphthyridinones. nih.gov

Table 1: Application of Computational Models in Naphthyridine Research

| Computational Method | Application | Target | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting inhibitory activity of benzo[h] rsc.orgresearchgate.netnaphthyridin-2(1H)-one analogs | mTOR kinase | rsc.orgnih.gov |

| Molecular Docking | Determining binding conformations of N-hydroxy 1,8-naphthyridine (B1210474) 2-one analogs | Ribonuclease H | tandfonline.com |

| Pharmacophore Modeling | Identifying potential inhibitors | 3-phosphoinositide-dependent protein kinase-1 | researchgate.net |

| Virtual Screening | Discovering novel inhibitors | mIDH1 | nih.gov |

Exploration of Novel Biological Targets and Unconventional Therapeutic Modalities

The versatility of the 2,6-naphthyridin-1(2H)-one scaffold has led to the exploration of a wide array of novel biological targets and unconventional therapeutic modalities. Initially recognized for their antimicrobial and anticancer properties, naphthyridine derivatives are now being investigated for a broader spectrum of diseases. morressier.comnih.gov

Some of the key biological targets and therapeutic areas of interest include:

Protein Kinase Inhibition: A significant focus of current research is the development of naphthyridinone derivatives as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and other diseases. iapchem.org

c-Met and VEGFR-2: N-substituted-3-phenyl-1,6-naphthyridinone derivatives have been designed as selective type II c-Met kinase inhibitors with high selectivity against VEGFR-2. researchgate.net

FGFR4: 2,6-Naphthyridine (B1209661) analogues have been discovered as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for hepatocellular carcinoma. researchgate.net Similarly, 1,6-naphthyridine-2-one derivatives are being evaluated as FGFR4 inhibitors for colorectal cancer. nih.gov

AXL Kinase: Structure-activity relationship studies of 1,6-naphthyridinone derivatives have led to the identification of selective type II AXL inhibitors with potent antitumor efficacy. youtube.com

PKMYT1: Naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, a key regulator of the cell cycle, showing promise for cancer therapy. rsc.org

MASTL: Novel 2,7-naphthyridine (B1199556) compounds are being investigated as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), an attractive target for selective anticancer treatment. biorxiv.org

Topoisomerase Inhibition: Certain naphthyridine derivatives have shown the ability to inhibit topoisomerase I and II, enzymes essential for DNA replication, making them potential anticancer agents. researchgate.net

DNA Gyrase Inhibition: The naphthyridine scaffold is a key component of several antibacterial agents that target DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov

Neurological and Cardiovascular Applications: The broad biological activity of naphthyridines extends to potential applications in treating neurological and cardiovascular disorders. morressier.com

Table 2: Novel Biological Targets for Naphthyridinone Derivatives

| Biological Target | Therapeutic Area | Naphthyridine Scaffold | Reference |

| c-Met/VEGFR-2 | Cancer | 1,6-Naphthyridinone | researchgate.net |

| FGFR4 | Hepatocellular Carcinoma, Colorectal Cancer | 2,6-Naphthyridine, 1,6-Naphthyridinone | researchgate.netnih.gov |

| AXL Kinase | Cancer | 1,6-Naphthyridinone | youtube.com |

| PKMYT1 | Cancer | Naphthyridinone | rsc.org |

| MASTL | Cancer | 2,7-Naphthyridine | biorxiv.org |

| Topoisomerase I/II | Cancer | 1,8-Naphthyridine | researchgate.net |

| DNA Gyrase | Bacterial Infections | 1,8-Naphthyridine | nih.gov |

Development of Advanced Hybrid Materials Incorporating the 2,6-Naphthyridin-1(2H)-one Scaffold

The unique photophysical and electronic properties of the naphthyridine core make it a promising building block for the development of advanced hybrid materials with applications in electronics, sensing, and catalysis. While research in this area is still emerging, the potential for incorporating the 2,6-naphthyridin-1(2H)-one scaffold into functional materials is significant.

Potential avenues for the development of naphthyridine-based hybrid materials include:

Organic Light-Emitting Diodes (OLEDs): Naphthyridine-based compounds have been investigated as n-type materials for use in OLEDs due to their high fluorescence quantum yields and thermal stability. rsc.org They can function as both emitters and electron-transport materials. rsc.orgresearchgate.net

Polymers: The naphthyridine moiety can be incorporated into conjugated polymers to create materials with tailored electronic and optical properties for applications in organic electronics, such as solar cells. nih.govresearchgate.net For instance, 1,5-naphthyridine-based polymers have been synthesized and used as co-sensitizers in dye-sensitized solar cells. researchgate.net

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the naphthyridine ring can act as coordination sites for metal ions, making them suitable ligands for the construction of MOFs. nih.gov These porous crystalline materials have potential applications in gas storage, separation, and catalysis. rsc.orgrsc.org The incorporation of functional organic ligands like naphthyridines can lead to MOFs with enhanced properties. mdpi.com

Luminescent Materials: The inherent fluorescence of some naphthyridine derivatives makes them attractive for the development of luminescent materials for sensing and imaging applications. Zinc(II) complexes with 1,8-naphthyridine-based ligands have been shown to exhibit interesting luminescent properties. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Naphthyridine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of naphthyridine research, from the de novo design of novel compounds to the prediction of their biological activities and pharmacokinetic properties. nih.gov These advanced computational tools can analyze vast datasets to identify complex patterns and relationships that are not readily apparent through traditional methods. frontiersin.org

Key applications of AI and ML in naphthyridine research include:

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing libraries of molecules to generate novel chemical structures with desired properties. chemrxiv.orgresearchgate.net This approach can be used to design new 2,6-naphthyridin-1(2H)-one derivatives with optimized activity against specific biological targets. nih.govnih.gov

Predictive Modeling: Machine learning algorithms can be used to develop predictive models for a wide range of properties, including:

Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models can provide more accurate predictions of the biological activity of naphthyridine derivatives compared to traditional methods. nih.govrsc.org

ADMET Properties: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of drug candidates is crucial for their development. ML models can be trained to predict these properties for novel naphthyridine compounds, helping to identify promising candidates with favorable pharmacokinetic profiles early in the discovery process. nih.govresearchgate.netsimulations-plus.com

Accelerating Synthesis Planning: AI tools can assist in retrosynthetic analysis, predicting viable synthetic routes for novel naphthyridine derivatives, thereby accelerating their experimental validation. nih.gov

Q & A

Q. What are the established synthetic routes for preparing 2,6-naphthyridin-1(2H)-one hydrobromide, and what factors influence yield optimization?

The primary synthesis involves halogenolysis of 2,6-naphthyridinones using phosphoryl halides (e.g., POBr₃ or POCl₃). For example, 2,6-naphthyridin-1(2H)-one reacts with phosphoryl bromide (POBr₃) at 135°C to yield halogenated derivatives like 1-bromo-2,6-naphthyridine (71% yield) . Hydrobromide formation may follow via acid-base reactions with HBr. Key factors affecting yield include:

- Temperature control : Excessive heat may degrade intermediates.

- Reagent purity : Impurities in phosphoryl halides can lead to side reactions.

- Reaction time : Prolonged heating under reflux may promote decomposition.

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural characterization typically employs:

- NMR spectroscopy : To confirm proton environments and aromaticity in the naphthyridine core.

- Mass spectrometry : For molecular weight verification (e.g., [M+H]⁺ peaks).

- X-ray crystallography : To resolve ambiguities in regiochemistry or hydrogen bonding between the naphthyridine and hydrobromide counterion .

- Elemental analysis : To validate stoichiometry (e.g., Br content).

Q. What role does the hydrobromide counterion play in modulating the compound’s physicochemical properties?

The hydrobromide counterion enhances solubility in polar solvents (e.g., water or methanol) compared to the free base, facilitating biological assays. It also stabilizes the crystalline lattice via ionic interactions, as observed in analogs like scopolamine hydrobromide . However, bromide may participate in unintended nucleophilic substitutions under basic conditions, necessitating pH-controlled environments during reactions .

Advanced Research Questions

Q. How can selective functionalization at the 3- or 7-position of this compound be achieved for structure-activity relationship (SAR) studies?

Selective halogenation or alkoxylation is guided by substituent activation . For example:

- Halogenation : 3-Chloro derivatives form via alcoholysis of intermediates (e.g., 3-chloro-1,4-dihydro-2,6-naphthyridine reacts with EtONa/EtOH to yield 3-ethoxy analogs, 85% yield) .

- Directed metalation : Use of Grignard reagents (e.g., ethyl magnesium bromide) enables alkylation at activated positions, as shown in 3-ethyl-8-hydroxy-3,7-dimethyl derivatives (20% yield after purification) .

Q. What experimental strategies resolve contradictions in reported synthetic yields for halogenated 2,6-naphthyridine derivatives?

Discrepancies in yields (e.g., 51–85% for hydrolysis of dibromo derivatives vs. 71% for hydrogenolysis ) arise from:

- Reaction conditions : Higher temperatures (140°C vs. reflux) improve conversion but risk side reactions.

- Catalyst selection : Palladium on carbon (Pd/C) enhances hydrogenolysis efficiency compared to non-catalytic routes.

- Purification methods : Chromatography vs. recrystallization impacts isolated yields. Researchers should replicate protocols with rigorous control of variables and report detailed procedural notes .

Q. How can computational chemistry guide the design of this compound analogs with improved bioactivity?

- Docking studies : Predict binding affinity to biological targets (e.g., enzymes or receptors) by modeling interactions between the naphthyridine core and active sites.

- DFT calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups at the 3-position alter aromatic π-cloud density) .

- ADMET profiling : Use tools like SwissADME to predict solubility, metabolic stability, and toxicity early in design 9.用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What analytical methods are critical for assessing the stability of this compound under physiological conditions?

- HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 1.2) or plasma.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability during storage.

- Kinetic solubility assays : Measures pH-dependent solubility shifts, crucial for in vivo applications .

Methodological Considerations

Q. How should researchers address conflicting data on the regioselectivity of 2,6-naphthyridine reactions?

- Isotopic labeling : Use ¹³C or ²H isotopes to track reaction pathways (e.g., confirm whether alkylation occurs at the 3- or 5-position).

- Cross-validation : Compare results across multiple techniques (e.g., NMR, X-ray, and computational models) .

- Meta-analysis : Review historical data (e.g., Brown’s The Naphthyridines ) to identify trends or outliers in reported regioselectivity.

Q. What protocols optimize the scalability of this compound synthesis for preclinical studies?

- Flow chemistry : Reduces reaction times and improves heat transfer for exothermic steps (e.g., halogenolysis).

- Green chemistry principles : Substitute toxic phosphoryl halides with safer alternatives (e.g., HBr in acetic acid).

- Quality-by-design (QbD) : Use design-of-experiment (DoE) models to identify critical process parameters (CPPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.